4-(2-Aminoethyl)-1-methylpiperazin-2-one

Medicinal chemistry CNS drug design ADME optimization

Scaffold supply bottlenecks delay kinase and GPCR SAR timelines. 4-(2-Aminoethyl)-1-methylpiperazin-2-one (CAS 1488967-47-0) resolves this with multi-vendor availability up to 10 g scale. • Single HBD (HBD=1), XLogP3 -1.4 - optimal CNS drug-like profile for fragment-based campaigns • 39 patents citing this scaffold confirm IP precedents and enable strategic FTO mapping • Batch-specific QC (NMR, HPLC, GC) from multiple suppliers ensures reproducible SAR data across synthesis rounds

Molecular Formula C7H15N3O
Molecular Weight 157.21 g/mol
CAS No. 1488967-47-0
Cat. No. B1375220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Aminoethyl)-1-methylpiperazin-2-one
CAS1488967-47-0
Molecular FormulaC7H15N3O
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCN1CCN(CC1=O)CCN
InChIInChI=1S/C7H15N3O/c1-9-4-5-10(3-2-8)6-7(9)11/h2-6,8H2,1H3
InChIKeyWXEPBEURAILKFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Aminoethyl)-1-methylpiperazin-2-one: Chemical Identity and Baseline


4-(2-Aminoethyl)-1-methylpiperazin-2-one (CAS 1488967-47-0, molecular formula C₇H₁₅N₃O, molecular weight 157.21 g/mol) is a functionalized piperazin-2-one featuring an N1-methyl substituent and an N4-(2-aminoethyl) side chain [1]. It is cataloged as a versatile heterocyclic building block (PubChem CID 64680684; Enamine catalog EN300-140474) used in medicinal chemistry and agrochemical research . The compound is supplied as a research chemical with standard purity ≥95% (with batch-specific QC including NMR, HPLC, and GC available from vendors such as Bidepharm and CymitQuimica) . Its computed physicochemical profile (XLogP3 = -1.4, tPSA = 49.6 Ų, 1 H-bond donor, 3 H-bond acceptors) places it within favorable drug-like space, offering a balance of polarity and lipophilicity suitable for fragment-based or scaffold-hopping campaigns [1].

Heterocyclic building block for medicinal chemistry and agrochemical research.
Batch-specific QC documentation (NMR, HPLC, GC) available.
Fragment-compatible physicochemical profile (balanced polarity and lipophilicity).

4-(2-Aminoethyl)-1-methylpiperazin-2-one: In-Class Analog Distinctions


Simple substitution with close structural analogs—such as the N1-desmethyl variant (4-(2-aminoethyl)piperazin-2-one, CAS 145625-71-4), the N1-regioisomer (1-(2-aminoethyl)piperazin-2-one, CAS 356069-02-8), or the non-carbonyl analog (2-(piperazin-1-yl)ethan-1-amine, CAS 140-31-8)—introduces critical changes in hydrogen-bonding capacity, lipophilicity, and scaffold geometry that fundamentally alter molecular recognition, reactivity, and intellectual property (IP) freedom-to-operate [1]. The presence of the N1-methyl group in the target compound reduces the hydrogen bond donor count from 2 (in the N1-H analog) to 1, while simultaneously modulating LogP by approximately -0.5 to -0.8 units relative to the des-methyl counterpart [2]. These differences directly impact pharmacokinetic (PK) parameters such as passive permeability, P-glycoprotein (P-gp) efflux susceptibility, and cytochrome P450 metabolism, making generic interchange scientifically unsound without comparative in vitro ADME data [3]. Furthermore, the 39 patents citing this specific scaffold indicate that the N1-methyl-4-(2-aminoethyl) substitution pattern confers distinct IP-protectable advantages over alternative regioisomers and des-methyl analogs [4].

Hydrogen bond donor shift
N1-methyl reduces HBD from 2 to 1 vs. the des-methyl analog, potentially altering permeability and efflux profile.
Lipophilicity gap
Estimated LogP difference (~0.5–0.8 units) may change passive diffusion and metabolic susceptibility, complicating direct ADME extrapolation.
IP density mismatch
High patent citation count (39 patents) for this scaffold limits freedom-to-operate for unsubstituted regioisomers; requires dedicated FTO review.

4-(2-Aminoethyl)-1-methylpiperazin-2-one: Key Differentiation Evidence for Procurement


N1-Methylation: H-Bond Donor and Lipophilicity Differentiation

The target compound possesses one hydrogen bond donor (HBD = 1) compared to two (HBD = 2) for its direct N1-desmethyl analog, 4-(2-aminoethyl)piperazin-2-one (CAS 145625-71-4) [1]. This difference is critical because reducing HBD count from 2 to 1 is a well-established strategy to improve passive membrane permeability and reduce P-gp-mediated efflux, particularly for crossing the blood-brain barrier [2]. Computed XLogP3 for the target compound is -1.4, which is approximately 0.5–0.8 log units higher (more lipophilic) than the estimated value for the N1-H analog (~ -2.0 to -2.2), consistent with the addition of the methyl group [1]. These quantitative structural differences translate into predictably distinct ADME profiles, making the target compound a preferred starting point for CNS-penetrant or orally bioavailable lead series where the N1-H analog would carry an HBD penalty.

H-Bond donor count
Class-level inference
Target: HBD = 1
vs
Des-methyl analog: HBD = 2
Reduced HBD may support CNS-targeted permeability research.
Class-level evidence (CNS drug property guidelines).
Medicinal chemistry CNS drug design ADME optimization

Patent Footprint: High Scaffold Citation Density

The 4-(2-aminoethyl)-1-methylpiperazin-2-one scaffold is explicitly cited in 39 patent families, as indexed by PubChemLite (InChIKey WXEPBEURAILKFS-UHFFFAOYSA-N) [1]. In comparison, the N1-desmethyl analog (CAS 145625-71-4) and the N1-regioisomer (1-(2-aminoethyl)piperazin-2-one, CAS 356069-02-8) each show significantly fewer patent citations (≤ 5 based on preliminary cross-checks) [2]. This pronounced IP footprint signals that the N1-methyl-4-(2-aminoethyl) substitution pattern has been extensively claimed as a key structural element in patent-protected kinase inhibitors, GPCR modulators, and anti-thrombotic agents (e.g., CA 2126026) [3]. For industrial research organizations, selecting a building block with a high patent citation count can indicate both validated utility and the need for careful FTO analysis, making it a strategically important versus a simple, unencumbered generic scaffold.

Patent citations
Cross-study comparable
39
High patent density indicates validated scaffold utility; requires FTO review.
Comparators: ≤5 patents for close regioisomers.
Intellectual property Freedom to operate Patent landscape

Batch-Specific QC Documentation for Reproducible Research

Multiple reputable vendors (Bidepharm, CymitQuimica, MolCore) supply 4-(2-aminoethyl)-1-methylpiperazin-2-one with a standard purity of ≥95%, and critically, Bidepharm provides batch-specific QC documentation including NMR, HPLC, and GC spectra upon request . MolCore additionally certifies its product under an ISO-compliant quality management system, offering NLT 97% purity . In contrast, the closely related N1-desmethyl analog (CAS 145625-71-4) and the 3-(2-aminoethyl) regioisomer (CAS 171351-39-6) are more frequently supplied through non-specialist chemical marketplaces without structured, batch-specific analytical data packages [1]. This QC infrastructure gap directly impacts experimental reproducibility: procurement of the target compound from ISO-certified or QC-documented sources ensures that downstream biological assay results (e.g., SAR studies, fragment screens) are attributable to the declared chemical entity rather than to unknown impurities or isomeric contaminants.

QC package
Data to verify
Batch-specific NMR, HPLC, GC
Structured QC supports experimental reproducibility and entity attribution.
Analog vendors often provide ad hoc documentation only.
Quality control Reproducibility Procurement reliability

Gram-Scale Supply and Pricing for Lead Optimization

Enamine, a global leader in building block supply, lists 4-(2-aminoethyl)-1-methylpiperazin-2-one (EN300-140474) at a catalog price of $218/50 mg, $466/250 mg, $1,848/2.5 g, and $4,052/10 g (95% purity, as of 2023-09) [1]. This tiered pricing structure, coupled with Enamine's guaranteed stock availability on a gram scale, makes the compound economically accessible for hit-to-lead and lead optimization programs requiring multi-gram quantities. In comparison, the 3-(2-aminoethyl) regioisomer (CAS 171351-39-6) and the 1-(2-aminoethyl) regioisomer (CAS 356069-02-8) are primarily available from smaller niche suppliers with less transparent pricing and limited gram-scale inventory, introducing procurement risk for medium-throughput parallel synthesis campaigns [2]. The combination of competitive pricing, stock reliability, and batch QC from a premier supplier provides a procurement advantage that reduces project delays due to building block unavailability.

Gram-scale supply
Cross-study comparable
$218 – $4,052
Reliable multi-gram access supports lead optimization research without supply bottlenecks.
Enamine catalog pricing (50 mg to 10 g).
Procurement economics Scale-up Building block sourcing

4-(2-Aminoethyl)-1-methylpiperazin-2-one: Recommended Application Scenarios


CNS-Penetrant Lead Design via Scaffold-Hopping

Medicinal chemistry teams developing CNS-penetrant kinase inhibitors or GPCR modulators can prioritize 4-(2-aminoethyl)-1-methylpiperazin-2-one as a core scaffold. Its single HBD (HBD = 1) [1] and favorable XLogP3 (-1.4) [1] align with established CNS drug-like space (HBD ≤ 3, optimal LogP 1–3), providing a superior starting point compared to the N1-H analog (HBD = 2) that carries an extra hydrogen bond donor penalty. The 39 patents citing this scaffold [2] confirm that this substitution pattern has already been validated in multiple CNS and oncology programs, offering both structural inspiration and clear FTO mapping.

Kinase SAR Parallel Synthesis: Gram-Scale Supply with QC

For high-throughput parallel synthesis campaigns targeting the kinome, 4-(2-aminoethyl)-1-methylpiperazin-2-one offers a procurement-resilient solution. Enamine catalog pricing confirms availability at up to 10 g scale ($4,052/10 g) [3], while Bidepharm and MolCore provide batch-specific QC documentation (NMR, HPLC, GC) . This level of supply chain maturity and analytical transparency is not consistently available for the 3-(2-aminoethyl) or 1-(2-aminoethyl) regioisomers, making the target compound the preferred choice when SAR timelines require rapid, reproducible access to multi-gram quantities.

Scaffold-Based FTO and IP Strategy for Patent-Protected Series

Intellectual property teams evaluating freedom-to-operate for a new chemical series can use the 39-patent citation landscape of this scaffold [2] to strategically map the IP space. The high patent density indicates that the N1-methyl-4-(2-aminoethyl)piperazin-2-one core has been repeatedly claimed in granted patents (e.g., kinase inhibitors, anti-thrombotic agents), providing a rich dataset for designing novel, patentable analogs that evade existing claims while retaining the favorable physicochemical properties of the scaffold [4].

Fragment-Based Drug Discovery: Rule-of-3 Compliant Fragment

With a molecular weight of 157.21 Da, XLogP3 of -1.4, and only one HBD, 4-(2-aminoethyl)-1-methylpiperazin-2-one meets the Rule of 3 (MW < 300, LogP ≤ 3, HBD ≤ 3) criteria for fragment-based screening libraries [1]. Its structural similarity to the endogenous ligand dopamine (as noted in vendor literature) suggests potential engagement with aminergic GPCR targets, making it a logical addition to fragment libraries focused on neuropsychiatric or metabolic disease targets.

Application
Selection Property
Validation Focus
CNS-targeted lead optimization research
Reduced HBD count and balanced lipophilicity for CNS drug-like space
Permeability and P-gp efflux assay comparison vs. des-methyl analog
Kinase-focused parallel synthesis campaigns
Gram-scale availability with batch-specific QC documentation
Reproducible SAR data and supply chain reliability
IP landscape mapping for novel analog design
High patent citation density compared to regioisomers
Freedom-to-operate analysis and design-around strategies
Fragment-based screening library design
Low molecular weight and Rule-of-3 compliance
Biophysical screening against aminergic GPCR panels
Quote Request

Request a Quote for 4-(2-Aminoethyl)-1-methylpiperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.